![molecular formula C6H13NO B2760049 2-[(Dimethylamino)methyl]prop-2-en-1-ol CAS No. 1896410-32-4](/img/structure/B2760049.png)

2-[(Dimethylamino)methyl]prop-2-en-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

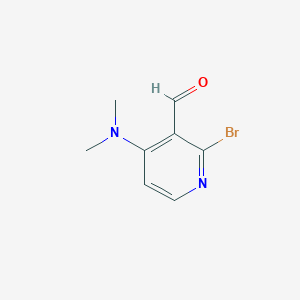

“2-[(Dimethylamino)methyl]prop-2-en-1-ol” is a chemical compound with the CAS Number: 1896410-32-4 . It has a molecular weight of 115.18 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for “2-[(Dimethylamino)methyl]prop-2-en-1-ol” is 1S/C6H13NO/c1-6(5-8)4-7(2)3/h8H,1,4-5H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “2-[(Dimethylamino)methyl]prop-2-en-1-ol” has a molecular weight of 115.18 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Synthesis of Heterocyclic Systems

The compound has been utilized as a precursor in the synthesis of multifunctional heterocyclic systems, demonstrating its role in producing diverse polyfunctional heterocyclic compounds such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others. This illustrates its applicability in creating compounds with potential biological activity and material science applications (Pizzioli et al., 1998).

Enantioselective Synthesis

Another significant application includes its use in the enantioselective synthesis of propargylic amines. Through CuBr-catalyzed three-component coupling, chiral propargylamines with excellent enantiomeric excess have been synthesized, highlighting its role in producing optically active compounds, which are crucial in drug development and synthesis of biologically active molecules (Fan & Ma, 2013).

Molecular Structure and Bonding Analysis

Studies have also focused on analyzing the molecular structure and bonding characteristics of related compounds, providing insights into the electronic and spatial configuration that can influence reactivity and interaction with other molecules. Such investigations are foundational in materials science and coordination chemistry for designing new materials and catalysts (Ghorab et al., 2012).

Proton Acceptance and Hydrogen Bonding

The electron-donating effects of the dimethylamino group in related compounds enhance their ability to act as proton acceptors, facilitating the formation of intra- and intermolecular hydrogen bonds. This property is exploited in the synthesis of polymers and complexes with specific structural and functional characteristics, relevant in designing novel materials with unique physical and chemical properties (Pleier et al., 2003).

Catalysis and Organic Transformations

The compound and its derivatives serve as catalysts or key intermediates in organic transformations, including the intramolecular hydroamination of alkenes and alkynes. These applications underscore its utility in facilitating a wide range of chemical reactions, essential for the synthesis of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Meyer et al., 2006).

特性

IUPAC Name |

2-[(dimethylamino)methyl]prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-8)4-7(2)3/h8H,1,4-5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZZZPTUEAUBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-3-Methylsulfonylprop-2-enyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2759966.png)

amine hydrochloride](/img/structure/B2759968.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2759969.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2759974.png)

![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2759975.png)

![11-Methyl-8-phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2759976.png)

![ethyl 2-[3-(anilinocarbonyl)-5-chloro-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2759977.png)

![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2759980.png)

![N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride](/img/structure/B2759981.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea](/img/structure/B2759983.png)

![5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2759987.png)